molecular formula C3H8Cl2Si B161097 Chloro(chloromethyl)dimethylsilane CAS No. 1719-57-9

Chloro(chloromethyl)dimethylsilane

Cat. No. B161097
CAS RN: 1719-57-9
M. Wt: 143.08 g/mol
InChI Key: ITKVLPYNJQOCPW-UHFFFAOYSA-N
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Description

Chloro(chloromethyl)dimethylsilane, also known as (Chloromethyl)dimethylchlorosilane or CMDMCS, is a chemical compound with the linear formula ClCH2Si(CH3)2Cl . It has a molecular weight of 143.09 . This compound is an important intermediate for Alfa-series silane coupling agents and can also be used for the synthesis of pesticides .


Synthesis Analysis

The synthesis of Chloro(chloromethyl)dimethylsilane involves a reaction procedure where 1a (1.0 g, 6.7 mmol) reacts with allyltrimethylsilane (2.26 g, 20.0 mmol) in the presence of aluminum chloride (0.09 g, 0.67 mmol) at room temperature for 2.5 hours .


Molecular Structure Analysis

The molecular structure of Chloro(chloromethyl)dimethylsilane can be represented by the SMILES string CSi(Cl)CCl . The InChI representation is 1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

Chloro(chloromethyl)dimethylsilane is used as a precursor in the production of silicones and as a crosslinking agent in the manufacturing of polymers . It reacts violently with water, liberating toxic gas .


Physical And Chemical Properties Analysis

Chloro(chloromethyl)dimethylsilane is a clear to straw liquid . It has a refractive index of 1.437 (lit.) , a boiling point of 114 °C/752 mmHg (lit.) , and a density of 1.086 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reactions with Metals

Chloro(chloromethyl)dimethylsilane has been used in attempts to synthesize 1,1-dimethylsilicocyclopropane by reacting with metals like zinc and magnesium, highlighting its potential in organometallic synthesis (Roberts & Dev, 1951).

Structural Studies

Its derivatives have been synthesized and structurally analyzed using X-ray crystallography, providing insights into molecular structures involving pentacoordinated silicon atoms (Macharashvili et al., 1988).

Chemical Synthesis

It's used in the formation of new silacyclanes, as seen in the reaction with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas (Pudovik et al., 2004).

Chelation Reactions

The compound participates in regioselective chelation reactions, as observed in the synthesis of chlorosilane with a five-membered C,O-chelate ring (Bylikin et al., 2015).

Formation of Piperazinones

It aids in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, highlighting its role in the creation of new types of silacyclanes (Shipov et al., 2013).

Development of N-[chloro(dimethyl)silyl]-N-methylacetamide

Its transsilylation reaction leads to the formation of compounds like N-[chloro(dimethyl)silyl]-N-methylacetamide, showcasing its utility in organosilicon chemistry (Lazareva & Nikonov, 2015).

Synthesis of Tetraorganosilanes

Chloro(chloromethyl)dimethylsilane is crucial in synthesizing tetraorganosilanes, demonstrating its role in the preparation of functional materials (Murakami et al., 2011).

Block Copolymer Synthesis

It is used in block copolymer synthesis via chemoselective stepwise coupling reactions, expanding the limits of conventional polymer synthesis methods (Bellas & Rehahn, 2009).

Safety And Hazards

Chloro(chloromethyl)dimethylsilane is highly flammable and may cause skin and eye irritation . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Chloro(chloromethyl)dimethylsilane is used as a precursor in the production of silicones and as a crosslinking agent in the manufacturing of polymers . Its future directions could involve further exploration of its applications in these areas.

properties

IUPAC Name

chloro-(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVLPYNJQOCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061911
Record name Silane, chloro(chloromethyl)dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID4061911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, chloro(chloromethyl)dimethyl-
Source EPA Chemicals under the TSCA
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Product Name

Chloro(chloromethyl)dimethylsilane

CAS RN

1719-57-9
Record name Chloro(chloromethyl)dimethylsilane
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Chloro(chloromethyl)dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(chloromethyl)dimethylsilane
Reactant of Route 2
Chloro(chloromethyl)dimethylsilane
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Chloro(chloromethyl)dimethylsilane

Citations

For This Compound
193
Citations
S Inoue, Y Sato - Organometallics, 1989 - ACS Publications
Reaction of chloro (chloromethyl) dimethylsilane (1) or-germane (2) with group 14 element nucleophiles, R3M'Li (3, M'= Si, Ge, and Sn), was examined to prepare R3M'-MMe2-CH2-Cl …
Number of citations: 9 pubs.acs.org
K Sera, K Suehiro, M Hayashi, H Murata - Bulletin of the Chemical …, 1976 - journal.csj.jp
The infrared spectra of chloro(chloromethyl)methylsilanes ClCH 2 SiCl 3−n (CH 3 ) n (n=0–2) in the liquid and crystalline states and a part of the Raman spectra in the liquid state have …
Number of citations: 12 www.journal.csj.jp
SY Bylikin, AA Korlyukov, AG Shipov… - Mendeleev …, 2015 - Elsevier
Regioselective reaction of N-trimethylsilyl-N-acetylglycine N’,N’-dimethylamide with chloro(chloromethyl)dimethylsilane yields chlorosilane MeC(O)N(CH 2 SiMe 2 Cl)CH 2 C(O)NMe 2 …
Number of citations: 7 www.sciencedirect.com
AK Saxena, SC Sachar, M Nasim - 1994 - nopr.niscpr.res.in
Comparative studies on chlorination and methylation reactions have been carried out to afford chloromethyl (methyl) silanes. For chlorination reactions, three types of initiators, viz., …
Number of citations: 4 nopr.niscpr.res.in
NO Yarosh, LV Zhilitskaya, IA Dorofeev - Russian Journal of Organic …, 2021 - Springer
Bromomagnesium derivatives of ethynylsilanes [Me 4–n Si(C≡CMgBr) n , n = 1–3] reacted with chloro(chloromethyl)dimethylsilane to give the corresponding (chloromethyl)(ethynyl)…
Number of citations: 2 link.springer.com
N Laskowski, EM Reis, L Kötzner, JA Baus… - …, 2013 - ACS Publications
In this study, the synthetic potential of the 2,4,6-trimethoxyphenyl (TMOP)-substituted (chloromethyl)silanes (TMOP)Me 2 SiCH 2 Cl (1) and (TMOP) 2 MeSiCH 2 Cl (2) for the preparation …
Number of citations: 8 pubs.acs.org
EA Sans - 1981 - search.proquest.com
N® R 3 SiCH2X-----► this attack. Path a represents loss of the halomethyl anion. Path b illustrates migration of a substituent from silicon to carbon with expulsion of halide ion. The …
Number of citations: 3 search.proquest.com
GE Ducker - 1976 - search.proquest.com
This study is concerned with the preparation of polysiloxanes containing the bistrifluoromethylanino-oxy group. Several routes to the required monomers were investigated. The …
Number of citations: 0 search.proquest.com
D Labrecque, KT Nwe, TH Chan - Organometallics, 1994 - ACS Publications
While much of the current interest in the use of organosilicon chemistry for organic synthesis* 1 has been focused on silicon compounds bearing simple alkyl or aryl groups, there has …
Number of citations: 27 pubs.acs.org
BA Gostevskii, AI Albanov, AV Vashchenko… - Journal of …, 2018 - Elsevier
Reaction of O-trimethylsilyl (O-TMS) derivatives of α-dimethylamino ketones with chloro(chloromethyl)dimethylsilane led to the formation of six-membered heterocyclic compounds with …
Number of citations: 2 www.sciencedirect.com

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